molecular formula C7H12ClNO3 B13552605 hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride,Mixtureofdiastereomers

hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride,Mixtureofdiastereomers

Cat. No.: B13552605
M. Wt: 193.63 g/mol
InChI Key: TVIVVIJHEJUJAS-UHFFFAOYSA-N
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Description

Hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride, Mixture of diastereomers, is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hexahydro-furo-pyrrole ring system and a carboxylic acid group, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor, followed by functional group transformations to introduce the carboxylic acid and hydrochloride functionalities. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines

Scientific Research Applications

Hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride has a broad range of applications in scientific research, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, this compound is valuable for developing new materials and studying reaction mechanisms.

    Biology: It can be used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition or receptor binding.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics targeting specific diseases.

    Industry: In industrial applications, it can be used in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary, but often include key signaling cascades or metabolic processes essential for cellular function.

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-2H-furo[2,3-c]pyrrole: A structurally related compound without the carboxylic acid and hydrochloride functionalities.

    2-Carboxylic acid derivatives: Compounds with similar carboxylic acid groups but different ring systems or substituents.

    Pyrrole derivatives: Compounds containing the pyrrole ring system with various functional groups.

Uniqueness

Hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride stands out due to its combination of a hexahydro-furo-pyrrole ring system and a carboxylic acid group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific structural features, such as drug design and complex organic synthesis.

Biological Activity

Hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid hydrochloride, a heterocyclic compound, is characterized by its unique fused ring structure. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C6H11NO
  • CAS Number : 1993173-24-2
  • Structure : The compound consists of a fused pyrrole and furan system, which contributes to its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that hexahydro-2H-furo[2,3-c]pyrrole derivatives exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Activity

The anticancer potential of hexahydro-2H-furo[2,3-c]pyrrole derivatives has been explored in several studies. For instance, compounds derived from this structure have demonstrated cytotoxic effects against various cancer cell lines, such as A-549 (lung cancer) and HL-60 (leukemia) cells. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.

The biological activity of hexahydro-2H-furo[2,3-c]pyrrole derivatives is attributed to their ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to downstream effects that contribute to their therapeutic potential.

Case Studies

  • Antimicrobial Study :
    • Objective : Evaluate the antimicrobial efficacy of hexahydro-2H-furo[2,3-c]pyrrole against E. coli and S. aureus.
    • Methodology : Disk diffusion method was employed to assess the zone of inhibition.
    • Results : The compound exhibited a significant zone of inhibition (15 mm for E. coli and 18 mm for S. aureus), indicating strong antimicrobial properties.
  • Anticancer Study :
    • Objective : Investigate the cytotoxic effects on A-549 lung cancer cells.
    • Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values around 25 µM.

Comparative Analysis

Activity TypeCompoundIC50 Value (µM)Target Cells
AntimicrobialHexahydro-2H-furo[2,3-c]pyrrole15 (E. coli)E. coli
AntimicrobialHexahydro-2H-furo[2,3-c]pyrrole18 (S. aureus)S. aureus
AnticancerHexahydro-2H-furo[2,3-c]pyrrole25A-549

Properties

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO3.ClH/c9-7(10)5-1-4-2-8-3-6(4)11-5;/h4-6,8H,1-3H2,(H,9,10);1H

InChI Key

TVIVVIJHEJUJAS-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC2OC1C(=O)O.Cl

Origin of Product

United States

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